molecular formula C14H18N2O2 B13519967 N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide

N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide

Cat. No.: B13519967
M. Wt: 246.30 g/mol
InChI Key: PQCCKWHLRHIUEV-UHFFFAOYSA-N
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Description

N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide is an organic compound characterized by its unique structure, which includes a benzoxazole ring fused with a tetrahydro structure and a but-2-ynamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazole ring. This can be achieved through the reaction of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Tetrahydro Structure: The benzoxazole ring is then subjected to hydrogenation to introduce the tetrahydro structure. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Attachment of the But-2-ynamide Group: The final step involves the coupling of the tetrahydrobenzoxazole with but-2-ynamide. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for hydrogenation and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring with a tetrahydro structure and a but-2-ynamide group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]but-2-ynamide

InChI

InChI=1S/C14H18N2O2/c1-4-5-13(17)15-9-11-10-8-14(2,3)7-6-12(10)18-16-11/h6-9H2,1-3H3,(H,15,17)

InChI Key

PQCCKWHLRHIUEV-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCC1=NOC2=C1CC(CC2)(C)C

Origin of Product

United States

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